molecular formula C18H20N2 B13760244 alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine CAS No. 52019-01-9

alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine

Cat. No.: B13760244
CAS No.: 52019-01-9
M. Wt: 264.4 g/mol
InChI Key: BHXRHKZGRHBZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenyl-1H-indol-3-yl)butan-2-amine is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry

Chemical Reactions Analysis

1-(2-phenyl-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which 1-(2-phenyl-1H-indol-3-yl)butan-2-amine exerts its effects involves interactions with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to changes in cellular functions . The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

52019-01-9

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2-phenyl-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C18H20N2/c1-2-14(19)12-16-15-10-6-7-11-17(15)20-18(16)13-8-4-3-5-9-13/h3-11,14,20H,2,12,19H2,1H3

InChI Key

BHXRHKZGRHBZRN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.